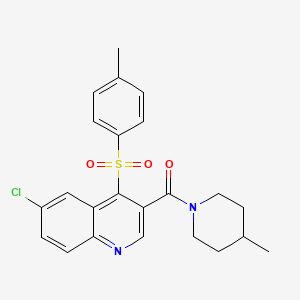

(6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone

Description

Properties

IUPAC Name |

[6-chloro-4-(4-methylphenyl)sulfonylquinolin-3-yl]-(4-methylpiperidin-1-yl)methanone | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H23ClN2O3S/c1-15-3-6-18(7-4-15)30(28,29)22-19-13-17(24)5-8-21(19)25-14-20(22)23(27)26-11-9-16(2)10-12-26/h3-8,13-14,16H,9-12H2,1-2H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HYVSNDPSEKULHH-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1CCN(CC1)C(=O)C2=CN=C3C=CC(=CC3=C2S(=O)(=O)C4=CC=C(C=C4)C)Cl | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H23ClN2O3S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

443.0 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone typically involves multiple steps, starting with the preparation of the quinoline core. The tosyl group (p-toluenesulfonyl) is introduced to the quinoline ring, followed by the chlorination at the 6-position. The final step involves the reaction with 4-methylpiperidine to form the target compound.

Industrial Production Methods

In an industrial setting, the synthesis of this compound would be scaled up, ensuring that reaction conditions such as temperature, pressure, and solvent choice are optimized for maximum yield and purity. Continuous flow chemistry might be employed to enhance efficiency and safety.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various chemical reactions, including:

Oxidation: : Conversion of the quinoline ring to more oxidized forms.

Reduction: : Reduction of the tosyl group or other substituents.

Substitution: : Replacement of the chlorine atom or other substituents with different groups.

Common Reagents and Conditions

Oxidation: : Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: : Reducing agents like lithium aluminum hydride (LiAlH₄) or hydrogen gas (H₂) with a catalyst.

Substitution: : Various nucleophiles and electrophiles can be used depending on the desired substitution.

Major Products Formed

Oxidation: : Quinoline-3-carboxylic acid derivatives.

Reduction: : Tosyl-free derivatives or reduced quinoline derivatives.

Substitution: : Substituted quinolines with different functional groups.

Scientific Research Applications

(6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone: has several scientific research applications:

Chemistry: : Used as an intermediate in the synthesis of more complex molecules.

Biology: : Studied for its biological activity, including potential antimicrobial and anticancer properties.

Medicine: : Investigated for its therapeutic potential in treating various diseases.

Industry: : Employed in the development of new materials and catalysts.

Mechanism of Action

The mechanism by which this compound exerts its effects involves interaction with specific molecular targets and pathways. For example, it may inhibit certain enzymes or receptors, leading to its biological activity. The exact mechanism would depend on the specific application and target.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Substituent Variation on the Sulfonyl Group

Compound A : (6-Chloro-4-((4-ethylphenyl)sulfonyl)quinolin-3-yl)(4-methylpiperidin-1-yl)methanone (CAS 1111164-85-2)

- Molecular Formula : C₂₄H₂₅ClN₂O₃S

- Molecular Weight : 457.0 g/mol

- Key Difference : The sulfonyl group is substituted with a 4-ethylphenyl instead of 4-methylphenyl.

- Steric effects from the bulkier ethyl group may influence binding affinity in biological targets.

Compound B : (4-Chlorophenyl)(4-Methylpiperidin-1-yl) Methanone

- Molecular Formula: C₁₃H₁₆ClNO

- Molecular Weight : 237.7 g/mol

- Key Difference: Replaces the quinoline-tosyl moiety with a simpler 4-chlorophenyl group.

- Implications :

Heterocyclic Amine Variations

Compound C : (4-Phenylpiperazin-1-yl)(5-methyl-3-morpholino-benzofuran-2-yl)methanone

- Molecular Formula : C₂₅H₂₇N₃O₃

- Key Difference : Incorporates a phenylpiperazinyl group instead of 4-methylpiperidinyl and a benzofuran core.

- Synthetic challenges, such as unexpected rearrangements during preparation (e.g., bromine migration in related coumarin derivatives), highlight the reactivity of such heterocycles .

Steric and Spectroscopic Effects

- Cyclopentyl/Cyclohexyl-Indole Methanones: Steric hindrance at positions 2 and 3 of the indole fragment suppresses specific spectral peaks in cyclopentyl/cyclohexyl analogs .

Research Findings and Implications

- Synthetic Accessibility: The main compound’s tosylquinoline-piperidinyl architecture may face challenges similar to those observed in Compound C, where substituent bulkiness necessitates optimized reaction conditions .

- Biological Relevance : The 4-methylpiperidinyl group’s conformational flexibility (evident in Compound B’s crystal structure) could enhance interactions with hydrophobic protein pockets .

- Spectroscopic Characterization: Steric effects from the tosyl group may complicate spectral interpretation, akin to indole-based methanones .

Q & A

Basic Research Questions

Q. What are the recommended methods for synthesizing and characterizing (6-Chloro-4-tosylquinolin-3-yl)(4-methylpiperidin-1-yl)methanone?

- Answer : Synthesis requires careful optimization of reaction conditions (e.g., solvent polarity, temperature gradients) to stabilize the quinoline-sulfonyl intermediate. Key steps include nucleophilic substitution at the 4-position of the quinoline core and subsequent coupling with the 4-methylpiperidine moiety via a methanone bridge. Characterization should involve 1H/13C NMR for structural confirmation, HPLC for purity assessment (>95%), and mass spectrometry (ESI-MS) to verify the molecular weight (456.99 g/mol) .

| Key Characterization Data |

|---|

| Molecular Formula: C₂₄H₂₅ClN₂O₃S |

| IC₅₀ (MCF-7 cells): 5–8 µM |

| MIC (S. aureus): 32 µg/mL |

Q. How is the antitumor activity of this compound evaluated in vitro?

- Answer : Standard protocols involve cell viability assays (e.g., MTT or resazurin) against cancer cell lines (e.g., MCF-7, A549, HeLa). Dose-response curves are generated to calculate IC₅₀ values (5–8 µM range). Apoptosis induction is confirmed via flow cytometry (Annexin V/PI staining) and Western blot analysis of caspase-3 cleavage .

Q. What safety precautions are necessary when handling this compound?

- Answer : Use PPE (gloves, lab coat, goggles) and work in a fume hood. Store at –20°C in airtight containers. Avoid inhalation/contact; refer to Safety Data Sheets for spill management and disposal guidelines. No in vivo toxicity data is available, so assume acute toxicity .

Advanced Research Questions

Q. How can structural modifications enhance the compound’s selectivity for cancer cells?

- Answer : Perform SAR studies by altering substituents on the quinoline (e.g., replacing chloro with fluoro) or piperidine (e.g., varying alkyl groups) to modulate lipophilicity and target affinity. Use molecular docking (PDB: EGFR/KRAS) to predict binding interactions. Validate with kinase inhibition assays to identify off-target effects .

Q. What experimental strategies resolve contradictions in reported IC₅₀ values across studies?

- Answer : Standardize assay conditions (cell passage number, serum concentration, incubation time). Use orthogonal assays (e.g., clonogenic survival vs. ATP luminescence) to confirm cytotoxicity. Cross-validate with patient-derived xenograft (PDX) models to account for tumor heterogeneity .

Q. What computational tools predict the compound’s metabolic stability and off-target interactions?

- Answer : Employ ADMET predictors (e.g., SwissADME, pkCSM) to estimate metabolic pathways (CYP450 isoforms) and bioavailability. Combine with pharmacophore modeling to screen for unintended targets (e.g., hERG channel inhibition). Experimental validation via microsomal stability assays (rat/human liver microsomes) is critical .

Q. How does the sulfonyl group influence the compound’s antimicrobial activity?

- Answer : The sulfonyl moiety enhances membrane penetration in Gram-positive bacteria (e.g., S. aureus) via electrostatic interactions with teichoic acids. Compare MICs of sulfonyl vs. non-sulfonyl analogs in time-kill assays . Use SEM/TEM to visualize bacterial membrane disruption .

Methodological Notes

- Contradictory Data : Variations in IC₅₀ values may arise from differences in cell culture conditions (e.g., hypoxia vs. normoxia) or compound purity (>95% recommended). Always cross-reference with LC-MS purity certificates .

- In Vivo Translation : For preclinical studies, follow ARRIVE guidelines for animal models. Monitor pharmacokinetics (Cmax, AUC) via HPLC-MS/MS and adjust dosing to mitigate off-target effects .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.